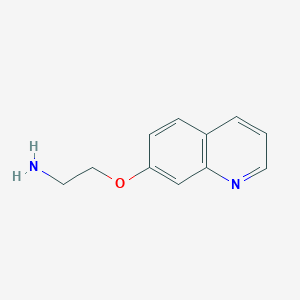
2-(7-Quinolinyloxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Quinolinyloxy)ethanamine is a chemical compound that features a quinoline moiety linked to an ethanamine group via an oxygen atom
Méthodes De Préparation
The synthesis of 2-(7-Quinolinyloxy)ethanamine typically involves the reaction of 7-hydroxyquinoline with 2-chloroethylamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
2-(7-Quinolinyloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethanamine group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-(7-Quinolinyloxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 2-(7-Quinolinyloxy)ethanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the ethanamine group can interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
2-(7-Quinolinyloxy)ethanamine can be compared with other similar compounds, such as:
2-(8-Quinolinyloxy)ethanamine: This compound has a similar structure but with the quinoline moiety at the 8-position. It may exhibit different biological activities and properties.
2-(6-Quinolinyloxy)ethanamine: Another isomer with the quinoline moiety at the 6-position, which can lead to variations in its chemical reactivity and biological effects.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-quinolin-7-yloxyethanamine |
InChI |
InChI=1S/C11H12N2O/c12-5-7-14-10-4-3-9-2-1-6-13-11(9)8-10/h1-4,6,8H,5,7,12H2 |
Clé InChI |
FZIFJKSBGDPGRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)OCCN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


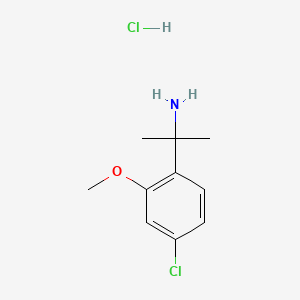
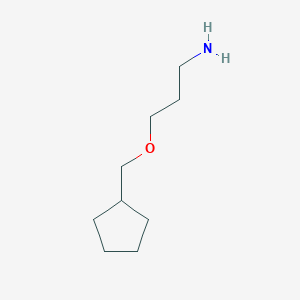
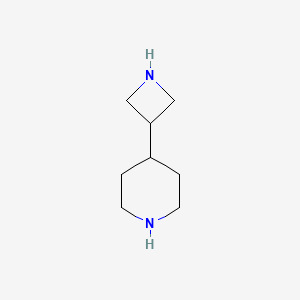
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
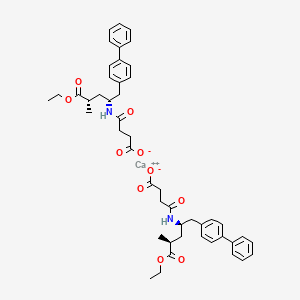

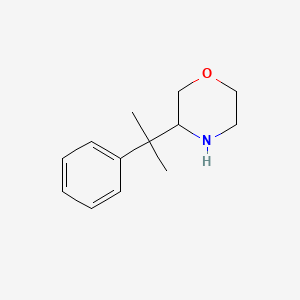
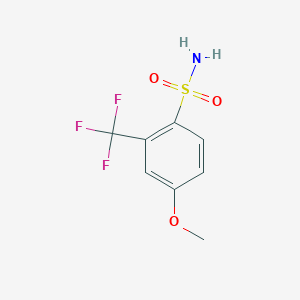

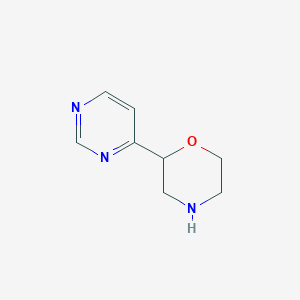
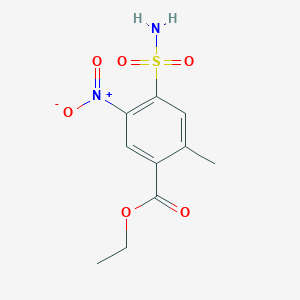

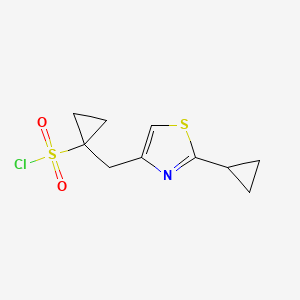
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
